Product packaging for 1-(2-adamantyl)-4-phenylpiperazine(Cat. No.:)

1-(2-adamantyl)-4-phenylpiperazine

Cat. No.: B6118119
M. Wt: 296.4 g/mol
InChI Key: MPXKCXVZHJERPQ-UHFFFAOYSA-N
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Description

1-(2-Adamantyl)-4-phenylpiperazine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features a hybrid structure combining a rigid, lipophilic adamantane cage with a phenylpiperazine moiety, a combination known to enhance bioavailability and facilitate receptor interaction . Compounds with this core structure are frequently investigated for their potential biological activities. Research into analogous 1-(2-aryl-2-adamantyl)piperazine derivatives has demonstrated promising antiproliferative properties against various human tumor cell lines, suggesting potential value in oncology research . Furthermore, the adamantane scaffold is a recognized pharmacophore in FDA-approved drugs and investigational compounds, with documented applications in antiviral, antibacterial, and antidiabetic therapies . The phenylpiperazine unit is a privileged scaffold in drug discovery, often associated with diverse pharmacological activities . This makes this compound a valuable building block for developing novel bioactive molecules and probing biological mechanisms. Researchers can utilize this compound as a key intermediate in the synthesis of more complex derivatives or as a standard in biochemical studies. Handling Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28N2 B6118119 1-(2-adamantyl)-4-phenylpiperazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-adamantyl)-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2/c1-2-4-19(5-3-1)21-6-8-22(9-7-21)20-17-11-15-10-16(13-17)14-18(20)12-15/h1-5,15-18,20H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXKCXVZHJERPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2C3CC4CC(C3)CC2C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context and Genesis of Research Interest in Piperazine Derivatives

The journey of piperazine (B1678402) in medicinal chemistry is a testament to the evolution of drug discovery. Initially introduced in the early 20th century for the treatment of parasitic worm infections (anthelmintic action), the simple six-membered heterocyclic ring containing two nitrogen atoms at opposite positions quickly captured the attention of researchers. researchgate.netactanaturae.ru Its unique structural and chemical properties, including its ability to be easily modified at the nitrogen positions, allowed for the creation of vast libraries of derivatives.

This structural versatility led to the discovery that piperazine-containing molecules possessed a wide spectrum of biological activities. researchgate.net A significant breakthrough was the development of arylpiperazine derivatives, which showed profound effects on the central nervous system (CNS). actanaturae.ru This class of compounds, including phenylpiperazine derivatives, became a cornerstone in the development of therapeutics for psychiatric and neurological disorders, such as antipsychotics, antidepressants, and anxiolytics. actanaturae.ru The phenylpiperazine scaffold is now considered a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for the development of novel therapeutic agents. researchgate.net

Rationale for Dedicated Academic Investigation of the 1 2 Adamantyl 4 Phenylpiperazine Scaffold

The specific rationale for investigating the 1-(2-adamantyl)-4-phenylpiperazine scaffold stems from a logical drug design strategy that aims to merge the distinct advantages of its two core moieties. The phenylpiperazine unit often serves as the primary pharmacophore, responsible for interacting with a specific biological target, such as a G-protein coupled receptor or an enzyme in the CNS.

The adamantyl group, on the other hand, is incorporated as a "pharmacokinetic modulator." Its primary role is to enhance the drug-like properties of the molecule. The key motivations for its inclusion are:

Increased Lipophilicity : The bulky and hydrocarbon-rich structure of adamantane (B196018) significantly increases the molecule's lipophilicity. This can improve its ability to cross cellular membranes and, crucially, the blood-brain barrier, which is often a prerequisite for CNS-acting drugs.

Metabolic Stability : The rigid, cage-like structure of the adamantyl group can sterically hinder the metabolic degradation of the parent molecule by enzymes in the liver. This protection can lead to a longer plasma half-life and improved bioavailability.

Enhanced Target Binding : In some cases, the adamantyl group can act as a "lipophilic anchor," fitting into hydrophobic pockets within a receptor or enzyme active site, thereby increasing binding affinity and potency.

Therefore, the academic investigation of this compound is driven by the hypothesis that combining the proven biological activity of the phenylpiperazine core with the pharmacokinetic-enhancing properties of the 2-adamantyl group could yield a superior therapeutic agent with improved efficacy, duration of action, and metabolic profile.

Overview of Key Research Domains and Methodological Approaches for the Compound

Based on the activities of structurally similar compounds, the primary research domains for the 1-(2-adamantyl)-4-phenylpiperazine scaffold are focused on oncology and virology. Analogues that feature the adamantyl-piperazine linkage have been synthesized and evaluated for their potential as novel therapeutic agents in these areas.

Key Research Domains:

Antiproliferative/Anticancer Activity : The most prominent area of investigation for related structures is in cancer therapeutics. Research on novel 1-(2-aryl-2-adamantyl)piperazine derivatives has shown that these compounds exhibit significant in vitro cytotoxic activity against various human cancer cell lines, including cervical (HeLa) and breast (MDA-MB-231) carcinoma. nih.gov

Antiviral Activity : Adamantane (B196018) derivatives, most notably amantadine and rimantadine, are known for their antiviral effects, particularly against the influenza A virus. actanaturae.rumdpi.com The conjugation of the adamantane moiety to other heterocyclic systems like piperazine (B1678402) is a strategy to explore new antiviral agents, potentially with improved properties or a different mechanism of action. actanaturae.ru

Methodological Approaches: The academic exploration of this and related scaffolds typically involves a multi-disciplinary approach:

Chemical Synthesis : The construction of these molecules involves multi-step organic synthesis. A common strategy for creating the phenylpiperazine core is the cyclization of an appropriate aniline derivative with bis(2-chloroethyl)amine hydrochloride. nih.gov The adamantyl group is then typically introduced through nucleophilic substitution or other coupling reactions.

In Vitro Biological Evaluation : Synthesized compounds are screened for biological activity using a panel of established assays. For anticancer research, this involves cytotoxicity assays (e.g., MTT assay) against a variety of cancer cell lines to determine the half-maximal inhibitory concentration (IC₅₀) values. nih.gov

Computational Modeling : Techniques such as molecular docking are often employed to predict how the compound might bind to its biological target. This helps in understanding the structure-activity relationship (SAR) and in designing more potent derivatives.

Research findings on closely related 1-(2-aryl-2-adamantyl)piperazine derivatives have demonstrated their potential as antiproliferative agents, as detailed in the table below.

In Vitro Antiproliferative Activity (IC₅₀ in µM) of Related Adamantyl-Piperazine Derivatives nih.gov
CompoundHeLa (Cervical Cancer)MDA-MB-231 (Breast Cancer)MIA PaCa-2 (Pancreatic Cancer)NCI-H1975 (Lung Cancer)
Parent Piperazine 69.28.4>50>50
Fluorinated & Acetylated Derivative 138.46.8>50>50

*Note: Compounds are 1-(2-aryl-2-adamantyl)piperazine derivatives, structurally related to this compound.

Significance of the Adamantyl and Phenylpiperazine Moieties in Chemical Biology Research

Established Synthetic Pathways for the Core 1-(2-adamantyl)-4-phenylpiperazine Structure

The construction of the this compound framework can be approached through several established synthetic routes, primarily involving the formation of the key carbon-nitrogen bonds.

Classical Amidation and Alkylation Routes

Traditional synthetic approaches to this compound rely on well-understood nucleophilic substitution reactions. These methods offer straightforward and often cost-effective pathways to the target molecule. One common strategy involves the direct alkylation of 1-phenylpiperazine (B188723) with a suitable 2-adamantyl electrophile. This typically involves a 2-adamantyl halide (e.g., 2-bromoadamantane) or a sulfonate ester (e.g., 2-adamantyl tosylate) as the alkylating agent. The reaction is generally carried out in the presence of a base to neutralize the acid generated during the reaction. nih.gov

Alternatively, the synthesis can be performed in a stepwise manner where the adamantyl group is first introduced onto the piperazine ring, followed by arylation. For instance, piperazine can be reacted with a 2-adamantyl halide to form 1-(2-adamantyl)piperazine (B2630689), which is then subjected to an N-arylation reaction with a phenyl halide.

A related classical approach is reductive amination. This would involve the reaction of 1-phenylpiperazine with 2-adamantanone (B1666556) in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method provides a direct route to the target compound from a commercially available ketone.

Reaction Type Reactants Typical Reagents & Conditions Key Advantages
N-Alkylation1-Phenylpiperazine, 2-Bromoadamantane (B1268071)Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN), HeatStraightforward, uses common reagents.
Reductive Amination1-Phenylpiperazine, 2-AdamantanoneReducing agent (e.g., NaBH(OAc)3), Acid catalyst (e.g., AcOH), Solvent (e.g., DCE, THF)Direct, avoids pre-activation of adamantane.

Application of Advanced Coupling Reactions

Modern synthetic organic chemistry offers powerful tools for the construction of C-N bonds, with palladium-catalyzed cross-coupling reactions being particularly prominent. The Buchwald-Hartwig amination is a highly versatile method for the synthesis of N-arylpiperazines and could be readily applied to the synthesis of this compound. wikipedia.orglibretexts.org

This reaction can be envisioned in two ways:

Coupling of 1-phenylpiperazine with a 2-haloadamantane (e.g., 2-bromoadamantane or 2-iodoadamantane).

Coupling of 1-(2-adamantyl)piperazine with a phenyl halide (e.g., bromobenzene (B47551) or iodobenzene).

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, phosphine (B1218219) ligand, and base. A variety of catalyst systems have been developed to accommodate a wide range of substrates. organic-chemistry.orgsemanticscholar.orgresearchgate.net

Component Examples Purpose
Palladium PrecursorPd(OAc)2, Pd2(dba)3Source of the active Pd(0) catalyst.
Phosphine LigandXPhos, RuPhos, BINAP, DavePhosStabilizes the palladium center and facilitates the catalytic cycle.
BaseNaOtBu, K3PO4, Cs2CO3Activates the amine and facilitates reductive elimination.
SolventToluene, Dioxane, THFProvides the reaction medium.

Novel Approaches for Stereoselective and Enantioselective Synthesis

The 2-adamantyl group is chiral when substituted at positions 1 or 2. Therefore, this compound is a chiral molecule. The development of stereoselective and enantioselective synthetic methods is crucial for the preparation of single enantiomers, which is often a requirement for pharmacological studies.

Chiral Catalyst-Mediated Transformations

The enantioselective synthesis of this compound could potentially be achieved through the use of chiral catalysts in advanced coupling reactions. Chiral phosphine ligands in the Buchwald-Hartwig amination can induce asymmetry in the product. For instance, using a chiral BINAP ligand in the palladium-catalyzed coupling of 1-phenylpiperazine with a prochiral 2-adamantyl precursor could, in principle, lead to an enantiomerically enriched product.

Diastereoselective Synthesis Strategies

If a chiral starting material is used, diastereoselective reactions can be employed to control the stereochemistry of the final product. For example, starting with an enantiomerically pure substituted 1-phenylpiperazine and reacting it with a racemic 2-adamantyl halide could lead to a mixture of diastereomers that may be separable by chromatography.

Another approach involves the use of a chiral auxiliary. A chiral group can be temporarily attached to the piperazine nitrogen, directing the subsequent alkylation with the 2-adamantyl group to occur from a specific face. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationships of this compound, a variety of analogs can be synthesized. These modifications can be systematically introduced to probe the importance of different structural features.

Modifications to the Adamantyl Moiety:

Substitution: Introduction of substituents (e.g., hydroxyl, amino, carboxyl) at various positions on the adamantane cage can modulate lipophilicity and introduce new interaction points.

Homologation: Replacing the adamantyl group with other polycyclic aliphatic groups (e.g., cubane, diamantane) can explore the impact of size and shape on biological activity.

Modifications to the Phenyl Ring:

Substitution: Introduction of electron-donating or electron-withdrawing groups (e.g., methoxy, chloro, trifluoromethyl) at the ortho, meta, or para positions of the phenyl ring can alter the electronic properties and binding interactions. nih.gov

Heterocyclic Replacements: The phenyl ring can be replaced with various heteroaromatic rings (e.g., pyridine, pyrimidine, thiophene) to investigate the role of hydrogen bond donors and acceptors.

Modifications to the Piperazine Linker:

Substitution: Introduction of substituents on the piperazine ring itself can alter its conformation and basicity.

Homopiperazine (B121016): Expanding the piperazine ring to a homopiperazine can change the distance and geometric relationship between the adamantyl and phenyl moieties.

The synthesis of these analogs would generally follow the same synthetic principles outlined above, utilizing the appropriate substituted starting materials.

Systematic Modifications at the Adamantyl Moiety

The adamantyl group, a rigid and lipophilic diamondoid hydrocarbon, offers a unique three-dimensional structure that is often exploited in medicinal chemistry to enhance the pharmacological profile of a lead compound. Systematic modifications of this moiety in this compound can be undertaken to probe the structure-activity relationships (SAR) and optimize pharmacokinetic properties. These modifications can be categorized by the position of substitution on the adamantane cage.

The 2-adamantyl position, where the cage is attached to the piperazine ring, is a secondary carbon. Further substitutions can be introduced at the remaining tertiary (bridgehead) or secondary (bridge) positions.

Table 1: Potential Modifications of the Adamantyl Moiety

Modification TypePosition(s)Potential SubstituentsRationale
Hydroxylation Tertiary (e.g., C1, C3)-OHIntroduce polarity, potential for hydrogen bonding, and a handle for further derivatization.
Halogenation Tertiary or Secondary-F, -Cl, -BrModulate lipophilicity and electronic properties; can serve as a precursor for other functional groups.
Alkylation Tertiary or Secondary-CH₃, -C₂H₅Increase lipophilicity and steric bulk.
Introduction of Polar Groups Tertiary-COOH, -NH₂, -CONH₂Enhance solubility and introduce specific interactions with biological targets.

Research into related adamantane derivatives has shown that functionalization of the adamantane core is a viable strategy. For instance, studies on 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane derivatives have demonstrated that the adamantane core can be functionalized with moieties like aminoguanylhydrazone and thiosemicarbazone to yield compounds with significant biological activity. rsc.org Such derivatization strategies could be analogously applied to the this compound scaffold.

Substituent Effects on the Phenyl Ring and its Positional Isomers

The electronic nature and position of substituents on the phenyl ring of this compound can profoundly influence the molecule's properties. These effects are primarily categorized as inductive and resonance effects, which in turn determine the reactivity of the aromatic ring and the orientation of further electrophilic substitution. lumenlearning.comopenstax.orglibretexts.orglibretexts.org

Activating Groups: Electron-donating groups (EDGs) increase the electron density of the phenyl ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com These groups typically direct incoming electrophiles to the ortho and para positions. Examples include:

Alkyl groups (-CH₃)

Alkoxy groups (-OCH₃)

Amino groups (-NH₂)

Hydroxy groups (-OH) openstax.org

Deactivating Groups: Electron-withdrawing groups (EWGs) decrease the electron density of the phenyl ring, making it less reactive. lumenlearning.com These groups, with the exception of halogens, generally direct incoming electrophiles to the meta position. openstax.org Examples include:

Nitro groups (-NO₂)

Cyano groups (-CN)

Carbonyl groups (-CHO, -COR)

Halogens (-F, -Cl, -Br) - Halogens are an exception as they are deactivating but ortho, para-directing due to a dominant inductive withdrawal effect but a resonance donation effect. libretexts.orglibretexts.org

The synthesis of various phenylpiperazine derivatives often involves the introduction of such substituents to modulate their biological activity. nih.govnih.gov For example, the presence of a trifluoromethyl group, a strong electron-withdrawing group, is a common modification in many biologically active piperazine-containing compounds. nih.gov

Table 2: Predicted Effects of Phenyl Ring Substituents

Substituent (Y)PositionInductive EffectResonance EffectOverall Effect on ReactivityDirecting Effect
-OCH₃ para-I (withdrawing)+R (donating)Activatingortho, para
-Cl meta-I (withdrawing)+R (donating)Deactivatingortho, para
-NO₂ meta-I (withdrawing)-R (withdrawing)Deactivatingmeta
-CH₃ para+I (donating)N/AActivatingortho, para

Alterations and Bioisosteric Replacements within the Piperazine Core

The piperazine ring is a common scaffold in many centrally active drugs, but its basic nature can sometimes lead to undesirable pharmacokinetic properties. Bioisosteric replacement, the substitution of a moiety with another that has similar physical or chemical properties, is a key strategy to overcome such limitations. enamine.net

Several bioisosteres for the piperazine ring have been explored in drug design. enamine.netblumberginstitute.org The goal of such replacements is often to modulate basicity (pKa), lipophilicity, and conformational flexibility, which can impact absorption, distribution, metabolism, and excretion (ADME) profiles.

Potential Bioisosteric Replacements for the Piperazine Ring:

Homopiperazine: An expanded seven-membered ring that can alter conformational preferences and receptor fit.

Aminopiperidines: For example, 4-amino-1-substituted-piperidines can mimic the spatial arrangement of the two nitrogen atoms in piperazine while having different basicity and conformational dynamics.

Fused Bicyclic Systems: Constrained analogues such as 2,5-diazabicyclo[2.2.1]heptane can lock the molecule into a specific conformation, which can be beneficial for target selectivity.

Pyrrolidine-based Scaffolds: Systems like 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole have been successfully used as piperazine mimics. blumberginstitute.org

The choice of a specific bioisostere depends on the desired changes in the molecule's properties. For instance, replacing piperazine with a less basic analogue might reduce interactions with off-target receptors or improve oral bioavailability.

Methodologies for Ensuring Purity and Homogeneity in Research Samples

Ensuring the purity and homogeneity of a research sample of this compound is critical for obtaining reliable and reproducible data in any subsequent biological or chemical studies. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chromatographic Methods:

Thin-Layer Chromatography (TLC): A rapid and simple method for monitoring the progress of a reaction and for a preliminary assessment of purity. The presence of a single spot under various solvent systems is a good indicator of homogeneity. mdpi.com

High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for determining the purity of a compound. A pure sample should ideally show a single peak in the chromatogram under different elution conditions. mdpi.com Reverse-phase HPLC is commonly used for compounds of this type.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, providing information on both purity and molecular weight. nih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is one of the most powerful tools for structural elucidation and purity assessment. The ¹H and ¹³C NMR spectra should show the expected signals for the this compound structure, and the absence of significant impurity peaks confirms the sample's homogeneity. mdpi.com

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. mdpi.com

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups within the molecule.

The combination of these methods provides a comprehensive characterization of the compound and ensures that the research sample is of high purity and is structurally correct.

Fundamental SAR Insights from Systematic Analog Development

Systematic development of analogs based on the this compound scaffold has yielded crucial insights into the structural requirements for biological activity, particularly in the context of antiproliferative effects. Research focused on 1-(2-aryl-2-adamantyl)piperazine derivatives has elucidated the impact of modifications to the phenyl ring and the piperazine nitrogen on cytotoxicity against various cancer cell lines.

A foundational observation is that the parent compound, 1-(2-phenyl-2-adamantyl)piperazine (a close analog of the title compound), demonstrates notable antiproliferative activity against HeLa (cervical carcinoma) and MDA-MB-231 (breast cancer) cell lines. nih.gov This establishes the core scaffold as a valid starting point for further optimization.

Key SAR insights from analog development are as follows:

Substitution on the Phenyl Ring: The introduction of substituents on the phenyl ring has a variable impact on activity. For instance, a fluorine atom at the C4-position of the benzene (B151609) ring can be beneficial.

Modification of the Piperazine Nitrogen: The nature of the substituent on the second nitrogen of the piperazine ring is a critical determinant of activity. N-acylation, for example, has been shown to significantly influence potency.

Combined Modifications: The most pronounced enhancement of activity is often achieved through simultaneous modifications at different positions of the molecule. For example, the combination of C4-fluorination on the phenyl ring and N-acetylation of the piperazine moiety resulted in one of the most active compounds in the series against HeLa and MDA-MB-231 cell lines. nih.gov

Table 1: Antiproliferative Activity of 1-(2-aryl-2-adamantyl)piperazine Analogs

CompoundPhenyl Ring SubstitutionPiperazine N-SubstituentHeLa IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
Parent Compound Unsubstituted-H9.28.4
Analog 1 4-Fluoro-H>50>50
Analog 2 Unsubstituted-Acetyl10.511.2
Analog 3 4-Fluoro-Acetyl8.46.8

Data sourced from Fytas et al., 2015. nih.gov

Elucidation of Key Pharmacophoric Features for Target Interaction

Based on the SAR data, a pharmacophore model for the this compound scaffold can be proposed. A pharmacophore defines the essential spatial arrangement of molecular features necessary for biological activity. For this class of compounds, the key features appear to be:

A Bulky Hydrophobic Group: The 2-adamantyl moiety serves as a critical hydrophobic anchor. Its rigid, three-dimensional structure is likely a key element for occupying a specific hydrophobic pocket within the biological target.

An Aromatic Ring System: The phenyl group is another important feature, likely involved in π-π stacking or hydrophobic interactions with the target protein. The electronic nature of this ring can be modulated by substituents to fine-tune binding affinity.

A Basic Nitrogen Center: The piperazine ring contains two nitrogen atoms. The nitrogen atom attached to the adamantyl group is tertiary, while the other is typically secondary or can be substituted. This basic center is likely involved in hydrogen bonding or ionic interactions with the target. The distance and geometry between the hydrophobic groups and the basic nitrogen are crucial.

A Hydrogen Bond Acceptor/Donor Site: The unsubstituted or mono-substituted nitrogen of the piperazine ring can act as a hydrogen bond donor. When acylated, the carbonyl oxygen acts as a hydrogen bond acceptor. These features are critical for anchoring the ligand in the binding site.

The spatial relationship between the bulky adamantyl group, the phenyl ring, and the piperazine nitrogens constitutes the core pharmacophore.

Design of Targeted Probes and Chemical Biology Tools Based on the Scaffold

The this compound scaffold, with its demonstrable biological activity and well-defined SAR, is a promising candidate for the development of targeted probes and chemical biology tools. Such tools are invaluable for identifying and validating biological targets, as well as for studying complex biological pathways.

Strategies for designing probes based on this scaffold include:

Affinity Probes: The most potent analogs, such as the C4-fluoro, N-acetyl derivative, could be functionalized with a reactive group (e.g., a photo-affinity label like a benzophenone (B1666685) or an electrophilic warhead) to enable covalent labeling of the target protein. This would facilitate target identification and validation.

Fluorescent Probes: A fluorescent dye could be appended to the scaffold, for instance, at the piperazine nitrogen or on the phenyl ring (at a position shown to tolerate substitution). Such probes would allow for visualization of the target's localization within cells and tissues using fluorescence microscopy.

Biotinylated Probes: The addition of a biotin (B1667282) tag, typically via a flexible linker, would create a probe suitable for pull-down assays. These assays can be used to isolate the target protein and its binding partners from complex biological mixtures, providing insights into the relevant protein interaction networks.

The development of such chemical biology tools would be a logical next step in elucidating the mechanism of action of this class of compounds.

Rational Design Strategies for Modulating Selectivity and Affinity

Rational design strategies for modulating the selectivity and affinity of this compound derivatives are guided by the established SAR and an understanding of the potential biological targets. For instance, some phenylpiperazine derivatives are known to interact with sigma receptors, which are implicated in various neurological disorders and cancer.

Key strategies include:

Targeting Specific Receptor Subtypes: If a compound shows affinity for multiple receptor subtypes (e.g., sigma-1 and sigma-2), subtle structural modifications can be introduced to enhance selectivity. For example, altering the substitution pattern on the phenyl ring or changing the nature of the N-substituent on the piperazine can shift the affinity towards a specific subtype. The parent 1-(2-phenyl-2-adamantyl)piperazine has been shown to have moderate affinity for both sigma-1 and sigma-2 receptors, providing a starting point for optimization. nih.gov

Exploiting Allosteric Pockets: The bulky adamantyl group may interact with allosteric sites on a receptor, which are often less conserved than the primary binding site. Systematically exploring different bulky hydrophobic groups in place of the 2-adamantyl moiety could lead to compounds with novel selectivity profiles.

Bioisosteric Replacement: The phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different electronic and steric interactions. This can lead to improved affinity, selectivity, and pharmacokinetic properties. Similarly, the piperazine ring could be replaced with other cyclic diamines to alter the conformational constraints and basicity of the molecule.

Table 2: Sigma Receptor Binding Affinity of Selected 1-(2-aryl-2-adamantyl)piperazine Analogs

CompoundPhenyl Ring SubstitutionPiperazine N-Substituentσ₁ Ki (nM)σ₂ Ki (nM)
Parent Compound Unsubstituted-H134165
Analog 3 4-Fluoro-Acetyl158212

Data sourced from Fytas et al., 2015. nih.gov

Conformational Analysis and its Influence on Biological Activity

Piperazine Ring Conformation: The piperazine ring typically adopts a chair conformation to minimize steric strain. However, twist-boat conformations are also possible and may be relevant for receptor binding. The presence of bulky substituents, such as the 2-adamantyl and phenyl groups, will influence the conformational equilibrium of the piperazine ring.

Orientation of Substituents: In the preferred chair conformation of the piperazine ring, substituents can occupy either axial or equatorial positions. The large 2-adamantyl group is likely to prefer an equatorial position to minimize steric clashes with the rest of the ring. However, some studies on related 2-substituted piperazines have shown a preference for the axial conformation, which can be stabilized by specific intramolecular interactions. nih.gov The orientation of the phenyl group will also be critical for its interaction with the target.

The interplay between the piperazine ring pucker, the orientation of the bulky substituents, and the rotational freedom of the molecule as a whole defines the conformational landscape of this compound. Understanding this landscape is essential for rationalizing the observed SAR and for designing new analogs with improved biological activity.

Investigation of Receptor Binding Profiles in Vitro

In vitro receptor binding assays are fundamental in pharmacological research to determine the affinity and selectivity of a compound for various biological targets. These assays are crucial in the early stages of drug discovery to identify the primary targets of a novel molecule and to predict its potential therapeutic effects and off-target liabilities.

Radioligand Binding Assays for Affinity and Selectivity

Radioligand binding assays are a common technique used to quantify the interaction of a ligand with a receptor. In these experiments, a radiolabeled compound (the radioligand) is incubated with a preparation of tissues or cells expressing the receptor of interest. The amount of radioligand bound to the receptor is then measured. To determine the affinity of an unlabeled compound, such as this compound, competitive binding assays are performed. In these assays, the ability of increasing concentrations of the unlabeled compound to displace the binding of a known radioligand is measured. The results are typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that occupies 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.

No published studies were found that report the Kᵢ values of this compound for any receptor. Therefore, its affinity and selectivity profile remains uncharacterized.

Characterization of Binding Kinetics at Specific Receptors

Beyond affinity, understanding the kinetics of how a compound binds to and dissociates from its receptor is also important. Binding kinetics are described by the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). The kₒₙ describes the rate at which the compound binds to the receptor, while the kₒff describes the rate at which it dissociates. These parameters can provide insights into the duration of action of a compound and can be determined through specialized radioligand binding experiments that measure binding at different time points.

There is no available data on the binding kinetics (kₒₙ or kₒff) of this compound at any specific receptor.

Competitive Binding Studies with Endogenous Ligands and Reference Compounds

To further understand the interaction of a compound with its receptor, competitive binding studies are often conducted against endogenous ligands (the body's natural ligands for the receptor) and other known reference compounds. These studies help to confirm the binding site of the new compound and to compare its potency with that of other relevant molecules.

No competitive binding studies involving this compound, endogenous ligands, or reference compounds have been reported in the scientific literature.

Functional Characterization of Receptor Modulation in Cell-Free and Cellular Systems

Once the binding affinity of a compound is established, functional assays are employed to determine the effect of this binding on receptor activity. These assays can classify a compound as an agonist, antagonist, partial agonist, or inverse agonist.

Agonist, Antagonist, and Partial Agonist Properties

Functional assays, often conducted in cultured cells expressing the receptor of interest, measure the downstream signaling events that occur after a compound binds to the receptor. For example, for G protein-coupled receptors (GPCRs), assays may measure changes in the levels of second messengers like cyclic AMP (cAMP) or calcium ions.

An agonist is a compound that binds to a receptor and activates it, producing a full biological response.

An antagonist binds to a receptor but does not activate it. Instead, it blocks the receptor from being activated by an agonist.

A partial agonist binds to and activates a receptor, but produces a smaller effect than a full agonist, even at high concentrations.

Without experimental data from functional assays, the functional activity of this compound as an agonist, antagonist, or partial agonist at any receptor is unknown.

Inverse Agonism and Allosteric Modulation

Some receptors exhibit a basal level of activity even in the absence of an agonist. An inverse agonist is a compound that binds to these receptors and reduces their basal activity.

Allosteric modulators represent another class of receptor-interacting molecules. These compounds bind to a site on the receptor that is different from the primary (orthosteric) binding site of the endogenous ligand. They can be positive allosteric modulators (PAMs), which enhance the effect of the endogenous ligand, or negative allosteric modulators (NAMs), which reduce its effect.

There is no information available to suggest whether this compound exhibits inverse agonist or allosteric modulator properties at any receptor.

Analysis of Downstream Signaling Pathway Activation/Inhibition (e.g., cAMP, IP3)

An exhaustive search of scientific databases and academic journals did not yield any studies investigating the effects of this compound on downstream signaling pathways. There is no available data on whether this compound activates or inhibits the production of key second messengers such as cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3). Consequently, its potential role in modulating G-protein coupled receptor (GPCR) signaling or other related pathways remains uncharacterized.

Enzyme Inhibition and Activation Studies

There is currently no published research on the enzymatic activity of this compound.

Kinetic Analysis of Enzyme Modulation

No kinetic data, such as IC50 or Ki values, for the interaction of this compound with any enzyme is available in the scientific literature. Studies to determine its potency and efficacy as an enzyme modulator have not been reported.

Mechanism-Based Enzyme Inhibition

Investigations into whether this compound acts as a mechanism-based enzyme inhibitor, a process where the compound is converted by the target enzyme into a reactive intermediate that irreversibly inhibits the enzyme, have not been documented.

Ion Channel Modulation Studies in Reconstituted Systems

The effect of this compound on the function of ion channels has not been explored in published research. There are no studies using reconstituted systems, such as artificial lipid bilayers containing purified ion channel proteins, to assess the modulatory activity of this compound on ion channel gating or permeation.

Investigation of Protein-Protein Interaction Modulation by the Compound

There is no evidence in the current body of scientific literature to suggest that this compound has been investigated for its ability to modulate protein-protein interactions. Such studies are crucial for understanding the therapeutic potential of compounds in various disease states, but they have not been conducted for this specific molecule.

Advanced Analytical Methodologies for Research on 1 2 Adamantyl 4 Phenylpiperazine

Spectroscopic Techniques for Characterization and Interaction Studies

Spectroscopy is indispensable for elucidating the molecular structure and exploring the dynamics of 1-(2-adamantyl)-4-phenylpiperazine. A combination of techniques provides a complete picture, from atomic connectivity to the molecule's three-dimensional shape and vibrational characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural verification of this compound. Both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of the adamantyl, phenyl, and piperazine (B1678402) moieties.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The adamantyl group presents a complex series of overlapping signals in the aliphatic region (typically δ 1.5-2.5 ppm). The phenyl group protons appear in the aromatic region (δ 6.8-7.3 ppm), while the piperazine protons resonate as multiplets, typically between δ 2.5 and 3.5 ppm. mdpi.comchemicalbook.com The integration of these signals confirms the proton count in each part of the molecule.

¹³C NMR Spectroscopy: The carbon spectrum corroborates the structural framework. Adamantane (B196018) itself shows characteristic signals around 28 and 38 ppm. nih.gov The phenyl group carbons are found between δ 115 and 150 ppm, and the piperazine carbons resonate in the δ 45-55 ppm range. mdpi.com

Conformational Analysis: The piperazine ring typically adopts a chair conformation. Due to the unsymmetrical substitution, ring inversion can occur. nih.gov Temperature-dependent NMR studies can be utilized to investigate the dynamics of this process and the rotational barriers associated with the N-aryl bond. nih.govrsc.org Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space interactions between protons, providing critical insights into the preferred three-dimensional conformation of the molecule in solution. copernicus.org For instance, NOESY can establish the spatial proximity between specific protons of the adamantyl cage and the phenyl ring.

Structural Unit1H Chemical Shift (δ, ppm) - Predicted13C Chemical Shift (δ, ppm) - Predicted
Phenyl - CH6.8 - 7.3115 - 130
Phenyl - C (quaternary)-~150
Piperazine - CH2 (adjacent to N-phenyl)3.1 - 3.4~50
Piperazine - CH2 (adjacent to N-adamantyl)2.6 - 2.9~52
Adamantyl - CH, CH21.5 - 2.528 - 45
Table 1: Predicted 1H and 13C NMR chemical shift ranges for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), can provide a highly accurate mass measurement, which helps to confirm the molecular formula (C₂₀H₂₈N₂). nih.govscielo.org.za

The fragmentation pattern observed in tandem MS (MS/MS) experiments offers valuable structural information. For phenylpiperazine derivatives, a common fragmentation pathway involves the cleavage of the piperazine ring. nih.govresearchgate.netxml-journal.net Key fragmentation processes for this compound would likely include:

Loss of the adamantyl group: Cleavage of the C-N bond between the adamantyl and piperazine moieties.

Piperazine ring fragmentation: Characteristic losses of C₂H₄N or C₃H₆N fragments from the piperazine ring. nih.gov

Formation of adamantyl cation: The adamantyl fragment (m/z 135) is a very stable carbocation and is often a prominent peak in the mass spectra of adamantane derivatives. nih.gov

m/z (Predicted)Possible Fragment IonFragmentation Pathway
296.2252[M+H]+Protonated Molecular Ion
161.1073[C10H13N2]+Loss of adamantyl radical (C10H15•)
135.1174[C10H15]+Adamantyl cation
119.0760[C8H9N]+Phenylpiperazine fragment after ring opening
56.0500[C3H6N]+Piperazine ring fragment
Table 2: Predicted key fragment ions for this compound in Mass Spectrometry.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a unique "vibrational fingerprint" of a molecule by probing its vibrational modes. encyclopedia.pub

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying functional groups. Key expected absorption bands for this compound include:

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the adamantyl and piperazine groups are observed just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹). researchgate.netresearchgate.net

C=C Stretching: Aromatic ring stretching vibrations are found in the 1450-1600 cm⁻¹ region. scispace.com

C-N Stretching: Aliphatic C-N stretching from the piperazine ring typically appears in the 1100-1250 cm⁻¹ range. scispace.com

CH₂ Deformations: Scissoring, wagging, and twisting vibrations of the CH₂ groups in the adamantane and piperazine structures are present in the 1400-1470 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It is an excellent technique for characterizing the carbon skeleton of the adamantyl moiety. aip.orgibm.com The C-C stretching modes of the adamantane cage and the symmetric breathing mode of the phenyl ring would produce strong signals in the Raman spectrum. researchgate.net Low-frequency Raman spectroscopy can also provide information on intermolecular interactions and crystal lattice vibrations in the solid state. nih.gov

Vibrational ModeExpected Wavenumber (cm-1)Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch (Adamantyl, Piperazine)2850 - 2960IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman
Aliphatic CH2 Scissoring/Deformation1400 - 1470IR
Aromatic C-N Stretch1250 - 1350IR
Aliphatic C-N Stretch1100 - 1250IR
Adamantane Cage Vibrations600 - 1300Raman
Table 3: Characteristic vibrational frequencies for this compound.

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

The attachment of the piperazine moiety to the C-2 position of the adamantane cage renders this compound a chiral molecule, meaning it can exist as a pair of non-superimposable mirror images (enantiomers). Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful tool for studying chiral molecules. nih.govaps.org

While specific CD data for this compound are not widely published, the technique would be invaluable for:

Distinguishing Enantiomers: If the individual enantiomers are separated, they will produce mirror-image CD spectra.

Assessing Enantiomeric Purity: CD can be used to determine the enantiomeric excess of a sample.

Studying Conformation: The CD signal is highly sensitive to the three-dimensional structure of a molecule. It can be used to study conformational changes upon solvent variation, temperature change, or binding to a biological target. nih.gov

The enhancement of CD signals can be achieved using plasmonic nanostructures, which could be a promising avenue for sensitive analysis of this compound. researchgate.netresearchgate.net

Chromatographic Methods for Separation and Purity Assessment

Chromatography is the primary method for separating this compound from reaction impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most common technique for the purity analysis of pharmaceutical compounds and related substances. A robust HPLC method is critical for quality control.

Method Development: A typical approach for this compound would involve reversed-phase HPLC (RP-HPLC). researchgate.net

Stationary Phase: A C18 (octadecyl) column is a common starting point due to the lipophilic nature of the adamantane group. nih.gov

Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) would be used. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of impurities with different polarities. unodc.org

Detection: The presence of the phenyl ring provides a chromophore, making UV detection a suitable choice. sielc.com A photodiode array (PDA) detector can be used to obtain the UV spectrum of the peak, aiding in peak identification and purity assessment. A typical detection wavelength would be around 240-260 nm. nih.gov

Method Validation: Any developed HPLC method must be thoroughly validated according to established guidelines to ensure it is accurate, precise, specific, linear, and robust. This involves assessing parameters such as limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.gov

ParameterTypical Condition
ColumnReversed-Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Elution ModeGradient
Flow Rate1.0 mL/min
DetectionUV at ~254 nm
Injection Volume10 µL
Column Temperature30 °C
Table 4: Representative HPLC method parameters for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and routinely employed technique for the identification and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is invaluable for confirming its identity, assessing its purity, and potentially identifying metabolites in biological matrices.

The gas chromatographic component separates the compound from a mixture based on its volatility and interaction with the stationary phase of the GC column. Due to its molecular weight and structure, a high-temperature program would be necessary to ensure efficient elution from the column. A typical analysis would involve dissolving the compound in a suitable organic solvent, such as methanol or dichloromethane, followed by injection into the GC system.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragmentation pattern provide a unique fingerprint for the compound. The fragmentation of phenylpiperazine derivatives often involves cleavage within the piperazine ring. For this compound, characteristic fragments would be expected to arise from the adamantyl and phenylpiperazine moieties. The adamantyl cation (m/z 135) is a very stable carbocation and would likely be a prominent peak. Fragmentation of the piperazine ring could lead to ions corresponding to the phenylpiperazine portion of the molecule.

A hypothetical GC-MS analysis of this compound would likely be conducted under the following conditions:

ParameterValue
GC Column 5% phenyl/95% methyl silicone column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 280°C
Oven Program Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 10 min
Carrier Gas Helium at a constant flow rate of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550

The resulting mass spectrum would be analyzed for the presence of the molecular ion peak and characteristic fragment ions, allowing for unambiguous identification of the compound.

X-ray Crystallography of this compound and its Cocrystals with Biological Targets

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, obtaining a single crystal structure would provide definitive proof of its chemical identity, conformation, and packing in the solid state. Adamantane derivatives are known to be highly crystalline, which is a favorable characteristic for single-crystal X-ray diffraction studies. rsc.org The bulky and rigid nature of the adamantyl group can facilitate the formation of well-ordered crystals. rsc.org

Furthermore, the formation of cocrystals with biological targets, such as proteins or enzymes, is a powerful application of X-ray crystallography in drug discovery. nih.govresearchgate.net By cocrystallizing this compound with its biological target, it is possible to visualize the precise binding mode of the ligand within the active site. This structural information is invaluable for understanding the molecular basis of its activity and for guiding the rational design of more potent and selective analogs.

The process of obtaining a cocrystal structure involves several steps:

Preparation of high-purity protein and ligand.

Screening of crystallization conditions to find the optimal buffer, pH, precipitant, and temperature for crystal growth.

Soaking or co-crystallization of the ligand with the protein crystals.

Diffraction data collection using a synchrotron X-ray source.

Structure solution and refinement to generate a detailed atomic model of the protein-ligand complex.

Successful X-ray crystallographic analysis of a cocrystal of this compound would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern its binding affinity and specificity.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Kinetic and Thermodynamic Binding Characterization

While X-ray crystallography provides a static picture of ligand binding, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques that provide dynamic and thermodynamic information about molecular interactions in real-time and in solution.

Surface Plasmon Resonance (SPR) is an optical technique used to measure the binding kinetics and affinity of a ligand to a target molecule that is immobilized on a sensor surface. nih.govnih.gov In a typical SPR experiment to characterize the binding of this compound, the biological target (e.g., a receptor or enzyme) would be immobilized on the sensor chip. A solution containing this compound would then be flowed over the surface. The binding of the compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

By analyzing the SPR sensorgram, which plots the response units versus time, key kinetic parameters can be determined:

Association rate constant (k_on): The rate at which the ligand binds to the target.

Dissociation rate constant (k_off): The rate at which the ligand dissociates from the target.

Equilibrium dissociation constant (K_D): A measure of the binding affinity, calculated as the ratio of k_off to k_on.

Kinetic ParameterDescription
k_on (M⁻¹s⁻¹) Rate of complex formation
k_off (s⁻¹) Rate of complex decay
K_D (M) Binding affinity (lower value indicates higher affinity)

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat change that occurs upon the binding of a ligand to a target molecule in solution. nih.govmdpi.com This allows for the determination of the binding affinity (K_A, the inverse of K_D), the binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.govmdpi.com

In an ITC experiment, a solution of this compound would be titrated into a solution containing the biological target in a sample cell. The heat released or absorbed during the binding event is measured by the instrument. The resulting data is a plot of heat change per injection versus the molar ratio of ligand to target. Fitting this data to a binding model yields the thermodynamic parameters.

Thermodynamic ParameterDescription
K_A (M⁻¹) Association constant
n Stoichiometry of binding
ΔH (kcal/mol) Enthalpy change of binding
ΔS (cal/mol·K) Entropy change of binding

Together, SPR and ITC provide a comprehensive understanding of the binding of this compound to its biological target, offering insights into the kinetics, affinity, and thermodynamic driving forces of the interaction, which are critical for its development as a potential therapeutic agent or research tool.

Future Research Directions and Broader Academic Implications of 1 2 Adamantyl 4 Phenylpiperazine Studies

Development of Novel Chemical Biology Probes Based on the Scaffold

Chemical probes are indispensable tools for dissecting complex biological processes and validating novel drug targets. The 1-(2-adamantyl)-4-phenylpiperazine scaffold is an attractive starting point for the rational design of such probes. The adamantane (B196018) moiety provides a bulky, rigid, and lipophilic handle that can facilitate membrane permeability and anchor the molecule within binding pockets, while the phenylpiperazine core is a well-established pharmacophore known to interact with a variety of receptors. researchgate.netmdpi.com

Future research could focus on chemically modifying the scaffold to incorporate various functional groups without abolishing its inherent biological activity. These modifications could include:

Affinity-Based Probes: Attaching biotin (B1667282) or other affinity tags to a non-critical position on the scaffold would enable the isolation and identification of target proteins through techniques like affinity purification and mass spectrometry.

Fluorescent Probes: Conjugating fluorophores would allow for the visualization of target localization and trafficking within cells and tissues using advanced microscopy techniques.

Photoaffinity Probes: Introducing photoreactive groups (e.g., azides or benzophenones) would permit covalent cross-linking of the probe to its biological target upon photo-irradiation, facilitating unambiguous target identification.

The development of such probes, stemming from the this compound structure, would provide powerful reagents for exploring cellular signaling pathways and validating new targets for therapeutic intervention.

Exploration of Untapped Biological Targets and Signaling Pathways

While derivatives of the this compound scaffold have shown preliminary activity, such as antiproliferative effects and affinity for sigma (σ) receptors, the full spectrum of their biological targets remains largely unexplored. nih.gov The phenylpiperazine moiety is known to interact with a wide range of G-protein coupled receptors (GPCRs), including adrenergic and serotonergic subtypes, while adamantane derivatives are known for other activities, such as antiviral properties through ion channel blockade. rsc.orgnih.govnih.gov

This promiscuity suggests that the this compound scaffold may interact with novel or "untapped" biological targets. Future research efforts could employ a variety of approaches to deorphanize the scaffold's mechanism of action:

Phenotypic Screening: Testing a library of derivatives in diverse cell-based assays can uncover unexpected biological effects, pointing toward novel mechanisms and pathways.

Chemoproteomics: Utilizing affinity-based probes developed from the scaffold (as described in 7.1) can identify direct binding partners from cell lysates.

Computational Approaches: In silico screening of the scaffold against databases of protein structures could predict potential off-target interactions and guide experimental validation.

Identifying the full target profile is crucial for understanding the observed antiproliferative effects of certain derivatives and could reveal novel nodes in cancer signaling pathways amenable to therapeutic modulation. nih.gov

Contribution to Fundamental Understanding of Receptor Physiology and Ligand-Binding Mechanisms

The rigid and well-defined three-dimensional structure of the adamantane group makes the this compound scaffold an excellent tool for probing the molecular architecture of ligand-binding pockets. Unlike flexible ligands, the conformational constraint imposed by the adamantyl cage reduces the entropic penalty upon binding and provides clearer insights into the specific interactions that drive molecular recognition.

Systematic structure-activity relationship (SAR) studies on a library of this compound analogs could provide fundamental knowledge on:

Receptor Selectivity: By subtly modifying the substitution patterns on both the adamantane and phenyl rings, researchers can map the structural determinants required for selective binding to different receptor subtypes (e.g., σ1 vs. σ2 receptors).

Binding Pocket Topography: The bulky adamantane group can act as a "molecular ruler" to probe the size, shape, and hydrophobicity of binding sites.

Mechanism of Action: Correlating binding affinities with functional outcomes (e.g., agonism vs. antagonism) across a series of analogs can help elucidate the conformational changes in the receptor that lead to signal transduction.

Molecular docking studies have previously been used to explore the binding of phenylpiperazine derivatives to receptors like the α1A-adrenoceptor, highlighting the importance of hydrogen bonds and electrostatic forces. rsc.org Similar studies with the rigid adamantyl-containing scaffold could offer more precise models of ligand-receptor interactions, contributing to a more fundamental understanding of GPCR and ion channel physiology.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-(2-adamantyl)-4-phenylpiperazine derivatives?

Synthesis typically involves microwave-assisted heating (280°C) for cyclization, alkylation with nitrobenzene derivatives, or coupling reactions using catalysts like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) . Purification methods include recrystallization (e.g., methanol reflux) or HPLC for intermediates with sensitive functional groups. For example, alkylation of 1-phenylpiperazine with 3-nitrophenethyl bromide under anhydrous CH2_2Cl2_2 yields derivatives with >75% purity after column chromatography .

Q. How is structural characterization performed for novel this compound analogs?

Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) confirms substitution patterns, while high-resolution mass spectrometry (HRMS) validates molecular weights. X-ray crystallography may resolve stereochemical ambiguities in adamantyl-substituted derivatives . For purity assessment, HPLC with UV detection (λ = 254 nm) is standard, particularly for nitro- or sulfonyl-containing analogs .

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

  • Anti-inflammatory activity : Measure IL-6 secretion via ELISA in microglial cell lines (e.g., EOC20) post-radiation exposure .
  • Neuroprotection : Neural stem cell (NSC) viability assays using Nestin-GFP reporter mice, with radiation doses (2–4 Gy) to model CNS toxicity .
  • Antitumor efficacy : Spheroid formation assays in glioblastoma (GBM) cell lines (e.g., GL261-luciferase) to assess inhibition of tumorigenicity .

Advanced Research Questions

Q. How does this compound modulate neural stem cell (NSC) populations post-radiation?

In Nestin-GFP transgenic mice, the compound increases Nestin+^+ NSC survival by 40–60% after 4 Gy cranial irradiation, likely via Hedgehog pathway activation. However, gender-specific responses are noted: female mice show significant NSC recovery, while males exhibit marginal effects, suggesting hormonal influences on drug efficacy . Methodologically, flow cytometry of dissociated hippocampal tissue quantifies GFP+^+ cells, complemented by Ki67 staining to assess proliferation .

Q. What experimental strategies resolve contradictions in microglial activation data between in vitro and in vivo models?

In vitro, the compound reduces IL-6 secretion in irradiated microglia by 50% . However, in vivo, its anti-inflammatory effects depend on NSC-mediated paracrine signaling. To reconcile this, use conditioned media from treated NSCs in microglial co-culture systems. This approach isolates indirect vs. direct mechanisms .

Q. How can researchers optimize preclinical models to evaluate neuroprotection without compromising antitumor efficacy?

Use orthotopic glioblastoma models (e.g., GL261-luciferase cells implanted in C57BL/6 mice) with concurrent cranial irradiation (4 Gy) and compound administration. Survival curves and bioluminescence imaging track tumor progression, while Morris water maze tests evaluate cognitive function. This dual-endpoint design ensures therapeutic specificity .

Q. What molecular docking or computational approaches predict SAR for piperazine derivatives targeting Hedgehog signaling?

Density functional theory (DFT) calculates electronic properties of the adamantyl group, while molecular docking (e.g., AutoDock Vina) models interactions with Smoothened (SMO) receptors. Focus on hydrophobic pockets accommodating the adamantyl moiety and hydrogen bonding with sulfonyl groups .

Q. How do gender differences impact experimental outcomes in neuroprotection studies?

In Nestin-GFP mice, female NSCs show higher resilience to radiation (20% greater survival than males). Hormonal profiling (estradiol/testosterone ELISA) and ovariectomy experiments can clarify mechanisms. Adjust sample sizes to ensure gender-balanced cohorts and report sex as a biological variable .

Q. What biomarkers validate Hedgehog pathway activation in treated models?

Quantify Gli1 mRNA via qPCR in hippocampal tissue or NSCs. Immunoblotting for Patched1 (PTCH1) and Smoothened (SMO) proteins confirms pathway engagement. In vivo, Gli1-luciferase reporter mice provide real-time pathway activity monitoring .

Q. How are radiation doses calibrated in murine models to mimic clinical scenarios?

For cognitive decline studies, 4 Gy whole-brain irradiation in C3Hf/Sed/Kam mice replicates late-onset neurotoxicity. Dosimetry with thermoluminescent detectors (TLDs) ensures homogeneity. For tumor models, fractionated doses (2 Gy × 5 days) balance efficacy and toxicity .

Data Contradiction Analysis

Q. How to address discrepancies in NSC proliferation between in vitro neurospheres and in vivo models?

In vitro, radiation (4 Gy) reduces neurosphere formation by 70%, but in vivo, the compound restores NSC numbers by 50%. This disparity may arise from niche-dependent factors (e.g., microglial crosstalk). Validate using ex vivo organotypic brain slices, which preserve niche interactions while allowing controlled drug exposure .

Q. Why do some derivatives show poor blood-brain barrier (BBB) penetration despite in vitro potency?

Use predictive models like BBB score (e.g., SwissADME) during lead optimization. LogP values >3.5 correlate with improved CNS uptake. Experimentally, LC-MS/MS quantifies brain-to-plasma ratios in treated mice. Structural modifications (e.g., reducing polarity via fluorination) enhance BBB permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.